molecular formula C11H8BrClN2O B13842614 5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one

Cat. No.: B13842614
M. Wt: 299.55 g/mol
InChI Key: KETNRNXRZBYBPQ-UHFFFAOYSA-N
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Description

5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. Pyrimidines are essential components of nucleic acids, and their derivatives have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one typically involves the reaction of 3-chlorobenzyl bromide with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chlorophenylboronic acid
  • 4-Bromo-3-chlorophenylmorpholine
  • 5-Bromo-3-methylindole

Uniqueness

5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one is unique due to its specific combination of bromine and chlorine atoms attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

5-bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C11H8BrClN2O/c12-10-5-14-7-15(11(10)16)6-8-2-1-3-9(13)4-8/h1-5,7H,6H2

InChI Key

KETNRNXRZBYBPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC=C(C2=O)Br

Origin of Product

United States

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